2-Amino-2-methylhexan-1-ol
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Overview
Description
2-Amino-2-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylhexan-1-ol can be achieved through several methods. One common approach involves the hydrolase-catalyzed kinetic resolution of racemic mixtures, which allows for the selective production of the desired enantiomer . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylhexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-2-methylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylhexan-1-ol involves its interaction with specific molecular targets. For instance, in the case of selgantolimod, the compound acts as a Toll-like receptor 8 agonist, triggering immune responses that are beneficial in the treatment of chronic hepatitis B . The amino and hydroxyl groups play crucial roles in binding to the target receptors and initiating the desired biological effects.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar functional groups but a different carbon chain length.
2-Amino-2-methylpentan-1-ol: Similar structure but with a different carbon chain length.
2-Amino-2-methylbutan-1-ol: Another related compound with a shorter carbon chain.
Uniqueness: 2-Amino-2-methylhexan-1-ol is unique due to its specific carbon chain length and the presence of both amino and hydroxyl groups on the same carbon atom. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-amino-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3 |
InChI Key |
KIOCABJEBRVQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CO)N |
Origin of Product |
United States |
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